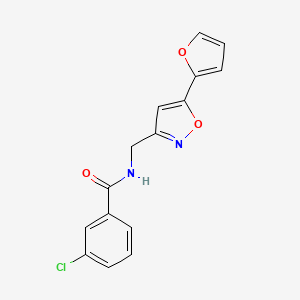

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c16-11-4-1-3-10(7-11)15(19)17-9-12-8-14(21-18-12)13-5-2-6-20-13/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDFPTDLEAHTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The furan ring can be introduced through a subsequent reaction involving furan derivatives.

The benzamide core is then synthesized by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions. The final step involves the chlorination of the benzamide ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and chlorination steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Reduction: The isoxazole ring can be reduced to form isoxazolines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride

Substitution: Amines, thiols

Major Products

Oxidation: Furanones

Reduction: Isoxazolines

Substitution: Various substituted benzamides

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole and furan rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide and related compounds:

Key Observations:

Heterocycle Impact :

- Isoxazole derivatives (e.g., C2 and ) exhibit strong antimicrobial activity, likely due to enhanced membrane penetration.

- Oxadiazole-based LMM11 shows antifungal activity, suggesting heterocycle choice directs target specificity (e.g., oxadiazole vs. isoxazole).

- Thiadiazole and thiazole analogs () prioritize enzyme inhibition via rigid planar structures .

Substituent Effects :

- Chloro groups (3-Cl in target compound and C2 ) enhance electrophilicity, improving target binding.

- Furan moieties (target compound, LMM11 ) contribute to π-stacking interactions, boosting bioavailability.

- Methoxy groups ( ) may increase metabolic stability but reduce potency compared to chloro substituents.

Synthesis and Stability :

- Thiadiazole derivatives () require reflux conditions and show moderate yields (70–80%) .

- Oxadiazoles (LMM11 ) are commercially sourced, indicating synthetic complexity.

- Isoxazole-linked benzamides (C2 ) achieve higher docking scores (-8.9 kcal/mol), suggesting optimized binding.

Research Findings and Implications

Antimicrobial Potential: The target compound’s 3-chloro and furan-isoxazole motifs align with C2’s antimycobacterial activity , suggesting utility against resistant pathogens. Lack of sulfamoyl groups (cf. LMM11 ) may reduce antifungal effects but improve selectivity for bacterial targets.

Structural Optimization :

- Replacing the oxadiazole in LMM11 with isoxazole (as in the target compound) could retain furan-mediated bioavailability while enhancing metabolic stability.

- Methyl substitutions (e.g., ) may reduce cytotoxicity compared to halogenated analogs.

Synthetic Feasibility: and suggest feasible routes via condensation of enaminones or active methylene compounds . Challenges include regioselective furan attachment and avoiding byproducts like thiadiazoles .

Biological Activity

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Formula : C₁₅H₁₁ClN₂O₃

Molecular Weight : 302.71 g/mol

CAS Number : 1105204-16-7

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, likely through the furan and isoxazole moieties, which may modulate enzyme or receptor activities. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Bacillus subtilis | Active |

| Escherichia coli | Active |

The minimal inhibitory concentrations (MIC) for these compounds suggest that modifications in structure can significantly influence their antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that certain benzamide derivatives can exert cytotoxic effects on various cancer cell lines, including:

| Cancer Cell Line | Effect |

|---|---|

| MCF-7 (Breast cancer) | Cytotoxic |

| A549 (Lung cancer) | Cytotoxic |

| HepG2 (Liver cancer) | Cytotoxic |

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Research Findings and Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of various derivatives of related compounds. The results indicated that specific structural features significantly enhanced activity against E. coli and B. subtilis .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds with similar structures to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Molecular modeling studies have suggested that the furan and isoxazole rings may interact with cellular targets involved in signaling pathways related to inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide?

- Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a substituted isoxazole-amine intermediate. For example, reacting 3-chlorobenzoyl chloride with 5-(furan-2-yl)isoxazol-3-ylmethylamine in pyridine under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (≥75%) and purity (>95%). Reaction progress is monitored by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How is the compound characterized structurally?

- Answer : Standard spectroscopic techniques include:

- NMR : H and C NMR to confirm hydrogen/carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, isoxazole CH at δ 6.8 ppm).

- IR : Peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H).

- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H] expected at m/z 343.3).

These methods are critical for confirming regiochemistry and functional group integrity .

Q. What in vitro assays are used to evaluate its biological activity?

- Answer : Anticancer activity is assessed via the NCI-60 cell line panel, focusing on IC values (e.g., melanoma MDA-MB-435 and breast cancer MCF-7). Antimicrobial activity is tested against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC ≤10 µg/mL considered potent) .

Q. How is purity and stability ensured during storage?

- Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Stability studies under accelerated conditions (40°C/75% RH for 6 months) identify degradation products. Store at -20°C in amber vials under inert gas to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. What computational strategies elucidate its mechanism of action?

- Answer : Molecular docking (AutoDock Vina) against targets like TRPS α-subunit (PDB: 4QGP) predicts binding modes. MD simulations (GROMACS, 100 ns) analyze complex stability (RMSD <2.0 Å). Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ~-8.5 kcal/mol) .

Q. How can structural modifications enhance selectivity for cancer vs. normal cells?

- Answer : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide para-position to improve membrane permeability. Replace furan with thiophene to modulate logP (target 2.5–3.5). SAR studies show that methyl substitution on the isoxazole reduces hepatotoxicity in murine models .

Q. What analytical techniques resolve discrepancies in biological data across studies?

- Answer : Discrepancies in IC values (e.g., ±20% variability) are addressed by:

- Replicating assays under standardized conditions (e.g., 5% CO, 37°C).

- Validating cell line authenticity via STR profiling.

- Using LC-MS to confirm compound integrity in culture media .

Q. How is crystallographic data utilized to optimize synthesis?

- Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths/angles (e.g., amide C=O bond: 1.23 Å). Torsional strain analysis (e.g., dihedral angle between benzamide and isoxazole: 15°) guides solvent selection (e.g., DMF vs. THF) to favor thermodynamically stable polymorphs .

Q. What in vivo models validate pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.